5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a multi-ring structure that includes an oxazepine moiety, which is often associated with various biological activities. The compound's molecular formula is C22H19ClN2O5S, and it has a molecular weight of approximately 458.9 g/mol. Its structure and properties make it a candidate for further research in therapeutic applications.
This compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure, synthesis, and potential applications. The compound is identified by the CAS number 127687-08-5.
5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide can be classified as a sulfonamide derivative due to the presence of the sulfonamide functional group (-SO2NH2). It falls under the category of heterocyclic compounds due to its oxazepine structure.
The synthesis of 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide involves several complex organic reactions. While specific methods for this compound are not extensively documented, similar compounds have been synthesized through multi-step processes that typically include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are essential for optimizing yields and purity but are not fully detailed in available resources .
The molecular structure of 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2O5S |
| Molecular Weight | 458.9 g/mol |
| InChI | InChI=1S/C22H19ClN2O5S |
| SMILES | CCCCCCC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2)C(=O)N(C(=O)C3=C(C=CC=C3)Cl)C(=O) |
The structural complexity is indicative of its potential biological activity .
The chemical reactivity of 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide can be explored through various reactions typical for sulfonamides and oxazepines:
Technical details regarding these reactions would typically include reaction conditions such as temperature and solvent choice .
The mechanism of action for compounds like 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide often involves interaction with specific biological targets:
Data supporting these mechanisms may include enzyme kinetics studies and antimicrobial susceptibility testing .
The physical properties of 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Varies with solvent |
Chemical properties relevant to this compound include:
| Property | Value |
|---|---|
| LogP | Not specified |
| pKa | Not specified |
These properties are critical for understanding the compound's behavior in biological systems .
5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide has several potential applications in scientific research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7